Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-2-methyl-1H-inden-1-yl]-
Description
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-2-methyl-1H-inden-1-yl]- is an organometallic compound with the molecular formula C18H14Cl2Zr. It is commonly used as a catalyst in various chemical reactions, particularly in the polymerization of olefins. The compound is known for its yellow powder appearance and high purity levels, making it a valuable reagent in both academic and industrial settings .
Properties
Molecular Formula |
C20H18Cl2Zr |
|---|---|
Molecular Weight |
420.5 g/mol |
IUPAC Name |
2-methyl-1H-inden-1-ide;zirconium(4+);dichloride |
InChI |
InChI=1S/2C10H9.2ClH.Zr/c2*1-8-6-9-4-2-3-5-10(9)7-8;;;/h2*2-7H,1H3;2*1H;/q2*-1;;;+4/p-2 |
InChI Key |
BGGKSZPSSRGVTP-UHFFFAOYSA-L |
Canonical SMILES |
CC1=CC2=CC=CC=C2[CH-]1.CC1=CC2=CC=CC=C2[CH-]1.[Cl-].[Cl-].[Zr+4] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-2-methyl-1H-inden-1-yl]- typically involves the reaction of zirconium tetrachloride with 2-methyl-1H-inden-1-yl ligands. The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane. The mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using similar reaction conditions but with larger quantities of reagents and solvents. The product is then purified through recrystallization or other purification techniques to achieve the required purity levels for commercial use .
Chemical Reactions Analysis
Types of Reactions
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-2-methyl-1H-inden-1-yl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form zirconium oxides.
Reduction: It can be reduced to lower oxidation states of zirconium.
Substitution: Ligands in the compound can be substituted with other ligands under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various ligands for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include zirconium oxides, reduced zirconium species, and substituted zirconium complexes. These products have various applications in catalysis and material science .
Scientific Research Applications
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-2-methyl-1H-inden-1-yl]- has a wide range of scientific research applications, including:
Chemistry: Used as a catalyst in the polymerization of olefins, leading to the production of polyethylene and polypropylene.
Biology: Investigated for its potential use in biological imaging and as a contrast agent in medical diagnostics.
Medicine: Explored for its potential in drug delivery systems and as a component in biomedical implants.
Industry: Utilized in the production of high-performance materials, including advanced ceramics and coatings.
Mechanism of Action
The mechanism by which Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-2-methyl-1H-inden-1-yl]- exerts its effects involves the coordination of the zirconium center with various ligands. This coordination facilitates the activation of substrates, leading to the desired chemical transformations. The molecular targets and pathways involved include the activation of olefins in polymerization reactions and the stabilization of reactive intermediates in other catalytic processes .
Comparison with Similar Compounds
Similar Compounds
- Bis(cyclopentadienyl)zirconium dichloride
- Cyclopentadienylzirconium trichloride
- Zirconium bis(hexamethyldisilazide) dichloride
- Bis(pentamethylcyclopentadienyl)zirconium dichloride
Uniqueness
Zirconium, dichlorobis[(1,2,3,3a,7a-eta)-2-methyl-1H-inden-1-yl]- is unique due to its specific ligand structure, which provides distinct electronic and steric properties. These properties enhance its catalytic activity and selectivity in various chemical reactions, making it a valuable compound in both research and industrial applications .
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